molecular formula C24H29N3O6S B14934117 Furan-2-yl(5-hydroxy-4-{[4-(piperidin-1-ylsulfonyl)-1,4-diazepan-1-yl]methyl}-1-benzofuran-3-yl)methanone

Furan-2-yl(5-hydroxy-4-{[4-(piperidin-1-ylsulfonyl)-1,4-diazepan-1-yl]methyl}-1-benzofuran-3-yl)methanone

Cat. No.: B14934117
M. Wt: 487.6 g/mol
InChI Key: ZKCJZCXQACEGBA-UHFFFAOYSA-N
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Description

Furan-2-yl(5-hydroxy-4-{[4-(piperidin-1-ylsulfonyl)-1,4-diazepan-1-yl]methyl}-1-benzofuran-3-yl)methanone is a complex organic compound that features a furan ring, a benzofuran moiety, and a piperidinylsulfonyl-diazepane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(5-hydroxy-4-{[4-(piperidin-1-ylsulfonyl)-1,4-diazepan-1-yl]methyl}-1-benzofuran-3-yl)methanone typically involves multiple steps, including the formation of the furan and benzofuran rings, followed by the introduction of the piperidinylsulfonyl-diazepane group. Common synthetic routes may involve:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Benzofuran Ring: This often involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Introduction of the Piperidinylsulfonyl-Diazepane Group: This step may involve the reaction of the benzofuran derivative with piperidinylsulfonyl-diazepane under suitable conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(5-hydroxy-4-{[4-(piperidin-1-ylsulfonyl)-1,4-diazepan-1-yl]methyl}-1-benzofuran-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The furan and benzofuran rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2), nucleophiles (NH3, OH-), and electrophiles (NO2+, SO3) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield an alcohol.

Scientific Research Applications

Furan-2-yl(5-hydroxy-4-{[4-(piperidin-1-ylsulfonyl)-1,4-diazepan-1-yl]methyl}-1-benzofuran-3-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Furan-2-yl(5-hydroxy-4-{[4-(piperidin-1-ylsulfonyl)-1,4-diazepan-1-yl]methyl}-1-benzofuran-3-yl)methanone involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological processes.

    Pathways: Signal transduction pathways, metabolic pathways, and gene expression pathways that are modulated by the compound.

Comparison with Similar Compounds

Furan-2-yl(5-hydroxy-4-{[4-(piperidin-1-ylsulfonyl)-1,4-diazepan-1-yl]methyl}-1-benzofuran-3-yl)methanone can be compared with other similar compounds, such as:

    Benzofuran Derivatives: Compounds containing the benzofuran ring, which may have similar biological activities.

    Furan Derivatives: Compounds containing the furan ring, which may undergo similar chemical reactions.

    Piperidinylsulfonyl-Diazepane Derivatives: Compounds containing the piperidinylsulfonyl-diazepane group, which may have similar pharmacological properties.

Properties

Molecular Formula

C24H29N3O6S

Molecular Weight

487.6 g/mol

IUPAC Name

furan-2-yl-[5-hydroxy-4-[(4-piperidin-1-ylsulfonyl-1,4-diazepan-1-yl)methyl]-1-benzofuran-3-yl]methanone

InChI

InChI=1S/C24H29N3O6S/c28-20-7-8-21-23(19(17-33-21)24(29)22-6-4-15-32-22)18(20)16-25-9-5-12-27(14-13-25)34(30,31)26-10-2-1-3-11-26/h4,6-8,15,17,28H,1-3,5,9-14,16H2

InChI Key

ZKCJZCXQACEGBA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N2CCCN(CC2)CC3=C(C=CC4=C3C(=CO4)C(=O)C5=CC=CO5)O

Origin of Product

United States

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